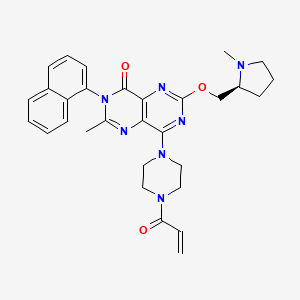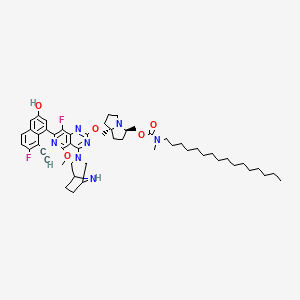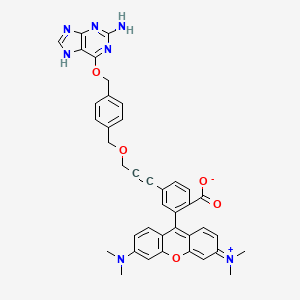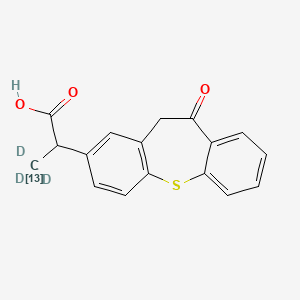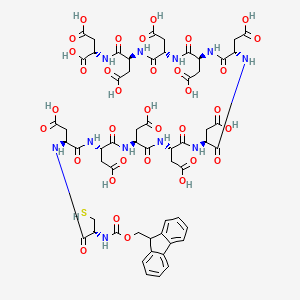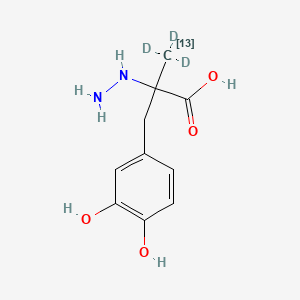
Mao-B-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-9 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. This compound has shown significant potential in neuroprotection, particularly in preventing neuron cell death induced by beta-amyloid peptides, which are associated with neurodegenerative diseases like Parkinson’s disease .
Preparation Methods
The synthesis of Mao-B-IN-9 involves several steps, typically starting with the preparation of key intermediates followed by their transformation into the final product. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired selectivity and yield. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Mao-B-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .
Scientific Research Applications
Mao-B-IN-9 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of MAO-B and its effects on neurotransmitter levels. In biology, it is employed to investigate the role of MAO-B in neurodegenerative diseases and to develop potential therapeutic strategies. In medicine, this compound is explored for its neuroprotective properties and its potential use in treating conditions like Parkinson’s disease. Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mechanism of Action
Mao-B-IN-9 exerts its effects by selectively inhibiting the activity of MAO-B, thereby preventing the breakdown of dopamine and other monoamine neurotransmitters. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets of this compound include the active site of MAO-B, where it binds and inhibits the enzyme’s catalytic activity .
Comparison with Similar Compounds
Mao-B-IN-9 is unique in its high selectivity and potency as an MAO-B inhibitor. Similar compounds include selegiline and rasagiline, which are also MAO-B inhibitors used in the treatment of Parkinson’s disease. this compound has shown superior neuroprotective effects and a better safety profile in some studies. Other similar compounds include various piperine derivatives and isatin analogs, which have been investigated for their MAO-B inhibitory activity .
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl) N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C18H24N2O2/c1-4-11-20-12-9-17(10-13-20)22-18(21)19-16-7-5-15(6-8-16)14(2)3/h1,5-8,14,17H,9-13H2,2-3H3,(H,19,21) |
InChI Key |
LJYBWYFQBIECKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2CCN(CC2)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



